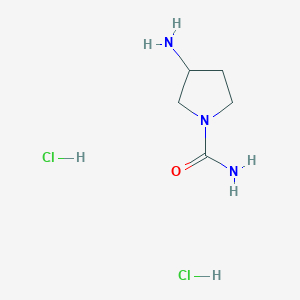

3-Aminopyrrolidine-1-carboxamide dihydrochloride

Vue d'ensemble

Description

3-Aminopyrrolidine-1-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C5H13Cl2N3O and its molecular weight is 202.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Aminopyrrolidine-1-carboxamide dihydrochloride (CAS No. 1306603-05-3) is a compound notable for its diverse biological activities, particularly in pharmacological research. This article delves into its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₅H₁₃Cl₂N₃O

- Molecular Weight : Approximately 202.08 g/mol

- Solubility : Enhanced solubility in water due to the dihydrochloride form, facilitating various synthetic applications.

Research indicates that this compound can modulate neurotransmitter systems, particularly through interactions with specific receptors. It is hypothesized to act as an inhibitor or modulator of neurotransmitter receptors, which may have implications for treating neurological disorders such as depression and anxiety .

Interaction with Receptors

Preliminary studies suggest that this compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognition. The exact mechanisms remain under investigation, necessitating further detailed studies to elucidate its therapeutic potential .

Biological Activities

The compound has been investigated for several biological activities:

- Neuroactive Properties : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, indicating potential applications in treating neurological conditions .

- Cytotoxicity : Some derivatives of 3-aminopyrrolidine have shown promising cytotoxic effects against cancer cell lines, suggesting a role in oncology .

- Inhibition Studies : Research has identified related compounds as dual inhibitors of Abl and PI3K kinases, showcasing the potential for developing targeted cancer therapies .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4 | Tert-butyl group at the 1-position | Neuroactive properties |

| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | Methyl carbamate substitution | Potential enzyme inhibition |

| (R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | 454712-26-6 | Methylamino group at 3-position | Modulates neurotransmitter systems |

The unique amine and carboxamide functionalities of 3-amino pyrrolidine confer distinct biological activities compared to its analogs. Its ability to form stable hydrochloride salts enhances its utility in aqueous environments, making it particularly advantageous for pharmaceutical formulations .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Neuropharmacology : A study highlighted the potential of aminocyclopentanes as selective NR2B receptor antagonists, which may relate to the properties of 3-amino pyrrolidine derivatives in modulating similar pathways .

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives based on the pyrrolidine scaffold exhibited significant cytotoxicity against K562 leukemia cells without inducing apoptosis through known anti-CML mechanisms .

- Pharmacokinetics and Metabolism : Investigations into the metabolism of similar compounds revealed interactions with cytochrome P450 enzymes, which are critical for drug metabolism and could influence the pharmacokinetic profiles of these compounds .

Applications De Recherche Scientifique

Pharmaceutical Research

3-Aminopyrrolidine-1-carboxamide dihydrochloride serves as a crucial building block in the synthesis of various bioactive molecules. Its unique structure allows for the modification and development of new compounds targeting specific biological pathways. Notably, it has been investigated for its effects on the central nervous system (CNS), with preliminary studies suggesting interactions with neurotransmitter receptors that may influence mood regulation and cognitive functions.

Case Studies in CNS Research

- Neurotransmitter Modulation : Research indicates that compounds similar to 3-aminopyrrolidine derivatives can act as inhibitors or modulators of neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders.

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various receptors, highlighting its potential role in developing drugs for conditions like depression and anxiety .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized for nucleophilic substitution and acylation reactions. Its amine functionality allows it to react with electrophiles, forming amides or other derivatives. The compound's dihydrochloride form enhances its solubility in water, making it suitable for diverse synthetic applications .

Biological Applications

The biological activities of this compound extend beyond CNS interactions. It has been studied for its potential effects on various biological processes:

- Antioxidant Properties : Compounds derived from 3-aminopyrrolidine have shown antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and materials. Its role as a non-ionic organic buffering agent is particularly noted in cell culture applications within a pH range of 6 to 8.5 .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Building block for bioactive molecules; potential CNS drug development |

| Synthetic Chemistry | Used in nucleophilic substitution; enhances solubility for diverse applications |

| Biological Activity | Antioxidant and antimicrobial properties; modulation of neurotransmitter systems |

| Industrial Use | Non-ionic organic buffering agent for cell cultures |

Propriétés

IUPAC Name |

3-aminopyrrolidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOFOHLQMVXSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.